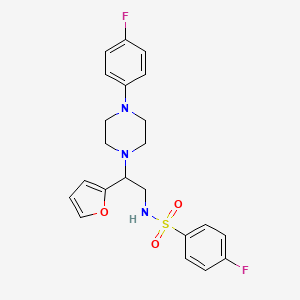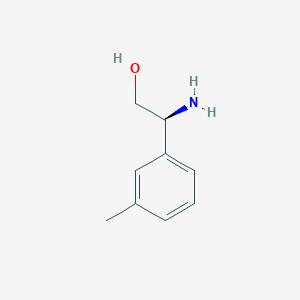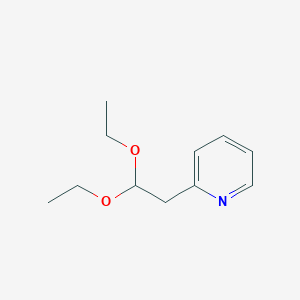
2-(2,2-Diethoxyethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2-Diethoxyethyl)pyridine” is a compound with a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol . It is a derivative of pyridine, which is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Diethoxyethyl)pyridine” has been analyzed using various spectroscopic techniques . The InChI key for this compound is VGPQGXKIVIHFPC-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyridines, including “2-(2,2-Diethoxyethyl)pyridine”, play eminent roles in medicinal, synthetic, and bio-organic chemistry . They are involved in various chemical reactions, including cycloaddition reactions .
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
2-(2,2-Diethoxyethyl)pyridine is involved in the synthesis and coordination chemistry of various compounds. For instance, 2-(diethoxyphosphino)pyridine N,P-dioxide has been synthesized and characterized, demonstrating its role in the coordination chemistry toward UO2(NO3)2 (McCabe et al., 1987).
Structural Analysis in Crystalline State
3-(Diethylborylethynyl)pyridines, which are structurally similar to 2-(2,2-Diethoxyethyl)pyridine, assemble into cyclic trimers stabilized by intermolecular boron–nitrogen coordination bonds. This indicates the potential of related pyridine derivatives in structural chemistry and crystallography (Wakabayashi et al., 2014).
Antibacterial and Antifungal Properties
Pyridine derivatives, including those related to 2-(2,2-Diethoxyethyl)pyridine, have been studied for their antibacterial and antifungal activities. Some of these compounds show moderate activity against various bacteria and fungi (Bhuva et al., 2015).
Degradation Mechanism in Drinking Water
Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge demonstrates the environmental impact and treatment methods for pyridine derivatives (Li et al., 2017).
Surface Acidity Analysis
Pyridine compounds have been used as probe molecules for the analysis of surface acidity of solid catalysts, demonstrating their utility in spectroscopy and catalysis research (Barzetti et al., 1996).
Photocatalytic Degradation Studies
The kinetics and products of the TiO2 photocatalytic degradation of pyridine in water have been studied, showing the potential of 2-(2,2-Diethoxyethyl)pyridine derivatives in photocatalysis and environmental remediation (Maillard-Dupuy et al., 1994).
Optical Properties
Pyridine derivatives have been explored for their optical properties, suggesting the potential use of 2-(2,2-Diethoxyethyl)pyridine in optical applications and organic semiconductors (Briseño-Ortega et al., 2018).
Corrosion Inhibition
Pyridine derivatives serve as corrosion inhibitors for steel in acidic environments, indicating their industrial applications in material science and engineering (Ansari et al., 2015).
Propriétés
IUPAC Name |
2-(2,2-diethoxyethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-11(14-4-2)9-10-7-5-6-8-12-10/h5-8,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPQGXKIVIHFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=N1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diethoxyethyl)pyridine | |
CAS RN |
91340-40-8 |
Source


|
| Record name | 2-(2,2-diethoxyethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

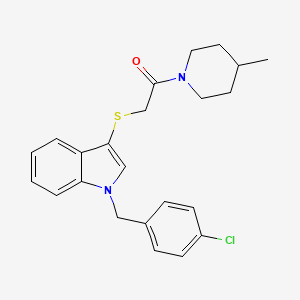
![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)
![N-[2-(4-Methoxyanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2980001.png)
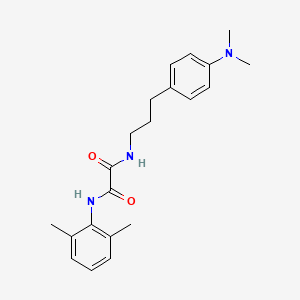
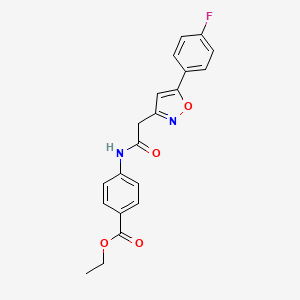
![3-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)
![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)
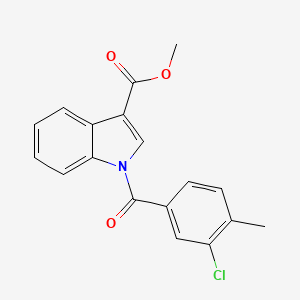
![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)
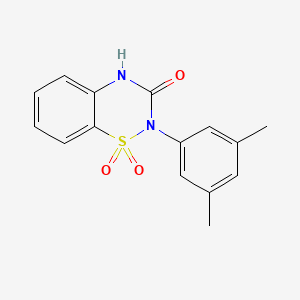
![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)
